9H-Xanthen-9-one, 2-bromo-6-hydroxy-
Overview
Description
9H-Xanthen-9-one, 2-bromo-6-hydroxy-: is a derivative of xanthone, an aromatic oxygenated heterocyclic compound. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-bromo-6-hydroxy- features a bromine atom and a hydroxyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 2-bromo-6-hydroxy-, can be achieved through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes . The Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling are also commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthen-9-one, 2-bromo-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyxanthone.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyxanthones.
Substitution: Formation of various substituted xanthone derivatives.
Scientific Research Applications
Chemistry: 9H-Xanthen-9-one, 2-bromo-6-hydroxy- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Xanthone derivatives, including 9H-Xanthen-9-one, 2-bromo-6-hydroxy-, have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-Alzheimer properties . These compounds are being studied for their potential use in drug development and therapeutic applications .
Industry: In the industrial sector, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-bromo-6-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards certain enzymes and receptors . These interactions can lead to the modulation of various biological processes, such as inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
9H-Xanthen-9-one: The parent compound without the bromine and hydroxyl substitutions.
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Another brominated xanthone derivative with different substitution patterns.
3,6-bis(dimethylamino)-9H-xanthen-9-one: A xanthone derivative with dimethylamino groups.
Uniqueness: 9H-Xanthen-9-one, 2-bromo-6-hydroxy- is unique due to the specific positioning of the bromine atom and hydroxyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6-hydroxyxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3/c14-7-1-4-11-10(5-7)13(16)9-3-2-8(15)6-12(9)17-11/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFUBYQDFZINQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298410 | |
Record name | 2-Bromo-6-hydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123730-75-6 | |
Record name | 2-Bromo-6-hydroxy-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123730-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-hydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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